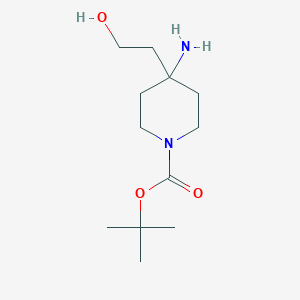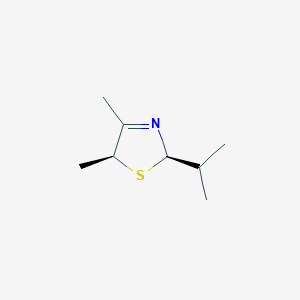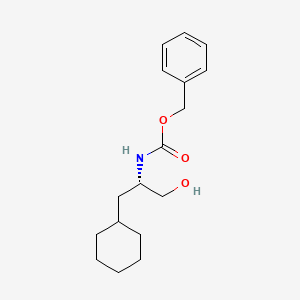
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole (BNP) is an organic compound with a wide range of possible applications in the fields of chemistry, biology, and medicine. BNP is a heterocyclic aromatic compound, which consists of a benzene ring with a bromo substituent and a nitro group on the 6th position. BNP has been studied extensively for its potential use in a variety of applications, including synthesis of other compounds, drug discovery, and the development of new materials.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole involves the reaction of 5-Bromo-1,3-benzodioxole with 2-nitropropene in the presence of a base.
Starting Materials
5-Bromo-1,3-benzodioxole, 2-nitropropene, Base (e.g. sodium hydroxide)
Reaction
Add 5-Bromo-1,3-benzodioxole to a reaction flask, Add 2-nitropropene to the reaction flask, Add base to the reaction flask, Heat the reaction mixture to a suitable temperature and stir for a specific time period, Cool the reaction mixture and extract the product using a suitable solvent, Purify the product using column chromatography or recrystallization
Wirkmechanismus
The mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not yet fully understood. It is believed that 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole acts as an inhibitor of certain enzymes, which can affect the biochemical and physiological processes of cells and organisms. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to interact with certain proteins, which may affect the activity of these proteins and their downstream effects.
Biochemische Und Physiologische Effekte
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been found to have a variety of biochemical and physiological effects. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been found to inhibit certain enzymes, which can affect the biochemical and physiological processes of cells and organisms. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to interact with certain proteins, which may affect the activity of these proteins and their downstream effects. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been found to affect the expression of certain genes, which can lead to changes in the behavior of cells and organisms.
Vorteile Und Einschränkungen Für Laborexperimente
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has several advantages and limitations for laboratory experiments. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is relatively easy to synthesize, and it is stable and non-toxic, which makes it suitable for use in a variety of laboratory experiments. However, 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not water-soluble, which can limit its use in certain experiments. Additionally, the mechanism of action of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole is not yet fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole are vast, and there are many potential future directions for research. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could be further studied for its potential use in drug discovery and development, as well as in the development of new materials. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could also be studied further to better understand its mechanism of action and biochemical and physiological effects. Additionally, 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole could be studied for its potential use in the synthesis of other compounds and in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been studied extensively for its potential use in a variety of scientific research applications. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has been used in the synthesis of other compounds, including drugs, and as a potential tool for drug discovery and development. 5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole has also been studied for its potential use in the development of new materials, as well as in the study of biochemical and physiological processes.
Eigenschaften
CAS-Nummer |
37162-74-6 |
|---|---|
Produktname |
5-Bromo-6-(2-nitro-1-propen-1-yl)-1,3-benzodioxole |
Molekularformel |
C₁₀H₈BrNO₄ |
Molekulargewicht |
286.08 |
Synonyme |
NSC 257439 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1141708.png)

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)
![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)
